2-Acetylbiphenyl Exhibits Lower Melting Point Than 3- and 4-Isomers, Indicating Distinct Crystal Packing
2-Acetylbiphenyl has a predicted melting point of 84.31 °C (Mean or Weighted MP via MPBPWIN v1.42 estimation) , which is substantially lower than both 4-acetylbiphenyl (152-155 °C lit.) and 3-acetylbiphenyl (121.7-122.3 °C experimental) . The 68-71 °C lower melting point versus 4-acetylbiphenyl reflects the disruption of efficient crystal packing due to the ortho-substitution steric profile.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 84.31 °C (predicted) |
| Comparator Or Baseline | 4-Acetylbiphenyl: 152-155 °C (lit.) ; 3-Acetylbiphenyl: 121.7-122.3 °C (exp.) |
| Quantified Difference | ΔT = -68 to -71 °C vs. 4-acetylbiphenyl; ΔT = -37 to -38 °C vs. 3-acetylbiphenyl |
| Conditions | 2-Acetylbiphenyl: MPBPWIN v1.42 estimation; 4-Acetylbiphenyl: literature experimental; 3-Acetylbiphenyl: experimental (Ackermann, Lutz; Chemical Communications 2006, (13), P1419-1421) |
Why This Matters
The lower melting point of 2-acetylbiphenyl influences its handling, storage, and suitability for melt-processing or low-temperature synthetic protocols where the higher-melting 4-isomer would be less practical.
